molecular formula C17H15FN2O2 B2604276 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-22-4

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2604276
CAS No.: 301313-22-4
M. Wt: 298.317
InChI Key: VKTPDGFOVWPNEV-UHFFFAOYSA-N
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Description

3-[1-(4-Fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole (CAS: 1430076-20-2) is a nitroethyl-substituted indole derivative featuring a 4-fluorophenyl group and a methyl substituent at the 2-position of the indole ring. Its molecular formula is C₁₇H₁₅FN₂O₂, with a molecular weight of 298.32 g/mol. This compound is synthesized via Friedel–Crafts alkylation reactions, typically involving β-nitrostyrene derivatives and substituted indoles under acidic conditions .

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTPDGFOVWPNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroacetophenone to introduce the nitro group. This is followed by a condensation reaction with 2-methylindole under acidic conditions to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes reactions typical of indole derivatives and nitro-substituted systems:

2.1 Reduction of the Nitro Group

  • Reagents : Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄.

  • Outcome : Reduction of the nitro group to an amine, altering bioactivity (e.g., anti-inflammatory or anticancer properties).

2.2 Electrophilic Substitution

  • Conditions : Friedel–Crafts acylation or alkylation.

  • Reactivity : The indole’s π-electron system enables electrophilic substitution at the 3-position, influenced by the electron-withdrawing nitro group .

2.3 Photocatalytic Alkylation

  • Mechanism : Rose bengal generates radicals via visible light, enabling alkyl transfer from nitroalkenes to indoles .

  • Example : Reaction with 4-fluoro-β-(E)-2-nitroethenylbenzene yields alkylated indoles (e.g., 3i ) in high yields .

2.4 Spirocyclization

  • Mechanism : [4+1]-Cyclization of nitroalkenes with indoles forms spirocyclic indole-2-acetonitriles .

  • Significance : Generates diverse heterocyclic frameworks for drug discovery .

Analytical and Spectroscopic Characterization

  • NMR : Confirms structural integrity (e.g., δ 8.19 ppm for indole’s NH proton in 4bg ) .

  • HRMS : Verifies molecular formula (e.g., M + Na = 365.1253 for 4ad ) .

  • IR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Indole Derivatives in Cancer Treatment

A study published in MDPI demonstrated the effectiveness of indole derivatives in inhibiting tumor growth in xenograft models. The compound was tested alongside other indole derivatives, showing enhanced efficacy against specific cancer lines when compared to standard treatments .

Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful for synthesizing complex molecules.

Data Table: Synthetic Pathways Involving the Compound

Reaction TypeConditionsYield (%)Reference
Friedel-Crafts AlkylationSilica gel chromatography84
Nitroalkene ReactionBasic conditions91
Spirocyclization[4+1] cyclization67

CB1 Receptor Modulation

Recent studies have explored the use of this compound as a modulator of the cannabinoid receptor type 1 (CB1). Its fluorinated structure enhances lipophilicity and bioavailability, making it a candidate for developing new therapeutic agents targeting the endocannabinoid system .

Case Study: GAT211 Analog Development

In a pharmacological study, analogs of GAT211 were synthesized using this compound as a precursor. These analogs showed improved binding affinity to CB1 receptors compared to their non-fluorinated counterparts, indicating the importance of fluorination in drug design .

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to specific receptors or enzymes, influencing the compound’s biological activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Indole Ring) Aryl Group (Nitroethyl) Key Properties/Activity Reference
3-[1-(4-Fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole (Target) 2-methyl 4-fluorophenyl High synthetic yield (83%); structural rigidity
3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (3d) 1-methyl 4-fluorophenyl Lower steric hindrance at N1; reduced crystallinity compared to 2-methyl isomer
3-(2-Nitro-1-phenylethyl)-5-fluoro-1H-indole (3f) 5-fluoro Phenyl Moderate activity (IC₅₀ ~10–25 μM in chalcone analogues)
3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1H-indole (3c) Unsubstituted 4-methoxyphenyl Higher IC₅₀ (>70 μM) due to methoxy’s electron-donating effect
3-(1-(Thiophen-2-yl)-2-nitroethyl)-1-methyl-1H-indole (3o) 1-methyl Thiophen-2-yl Altered solubility due to heteroaromatic group

Key Observations :

Substituent Position on Indole :

  • The 2-methyl group in the target compound reduces steric hindrance compared to 1-methyl isomers (e.g., 3d), enhancing crystallinity and stability .
  • Substitutions at the 5-position (e.g., 5-fluoro in 3f) may improve bioactivity but reduce solubility due to increased polarity .

Methoxy groups (e.g., 3c) increase IC₅₀ values (lower potency) due to electron-donating effects, as seen in chalcone SAR studies .

Nitroethyl vs. Other Functional Groups :

  • The nitroethyl group enhances planarity and π-π stacking interactions compared to acetylated or benzoyl derivatives (e.g., 2-Methyl-3-(4'-fluorobenzoyl)indole), which may alter pharmacokinetic profiles .

Biological Activity

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic compound within the indole family, notable for its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a core indole structure with a 4-fluorophenyl group and a nitroethyl substituent. The general synthesis pathway involves:

  • Nitration of 4-fluoroacetophenone to introduce the nitro group.
  • Condensation with 2-methylindole , typically under acidic conditions, utilizing strong acids like sulfuric acid or hydrochloric acid as catalysts.

The process is optimized for yield and purity, often employing continuous flow reactors in industrial settings to ensure consistent production quality .

Antitumor Properties

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study highlighted the cytotoxic effects of related indole derivatives against various cancer cell lines, including:

  • A549 (lung carcinoma)
  • HeLa (cervical carcinoma)
  • B16F10 (melanoma)

These compounds demonstrated micromolar activity, suggesting that this compound could also possess similar effects due to structural similarities .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. The presence of the nitro group may enhance its reactivity and interaction with biological macromolecules, leading to altered cellular functions .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds within this chemical class:

  • Study on Antitumor Activity : A series of related compounds were tested for their ability to induce apoptosis in resistant cancer cell lines. The results indicated that these compounds could overcome resistance mechanisms typically seen in cancer therapies .
  • In Vitro Assays : Compounds similar to this compound were evaluated in vitro against various cancer cell lines, revealing IC50 values in the low micromolar range (around 10 µM) for several tested derivatives .

Comparative Analysis

To provide a clearer understanding of the biological activity, a comparison table with similar compounds is presented below:

Compound NameIC50 (µM)Cancer Cell Lines Tested
This compound~10A549, HeLa, B16F10
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole~5A549, U373n
3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole~8HS683, HeLa

Q & A

Q. What are the common synthetic routes for preparing 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole?

The compound is typically synthesized via transition metal-catalyzed methodologies (e.g., Pd or Rh) or electrophilic substitution reactions starting from indole precursors. For example, Friedel-Crafts alkylation or acylation can introduce substituents to the indole core, followed by nitroethylation using nitroethane derivatives. Cyclization steps may involve ZnCl₂ or AlCl₃ as Lewis acids . Optimization of reaction conditions (solvent, temperature, catalyst loading) is critical for yield improvement.

Q. How is the structural characterization of this compound performed in academic research?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl, nitroethyl groups).
  • FT-IR : Identifies functional groups (e.g., N–H stretching in indole, C–F vibrations).
  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry and intermolecular interactions (e.g., absence of classical hydrogen bonding in related indole derivatives) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What role does the 4-fluorophenyl group play in the compound’s physicochemical properties?

The electron-withdrawing fluorine atom enhances metabolic stability and influences electronic distribution, affecting reactivity in further functionalization (e.g., electrophilic substitution at the indole C3 position). Fluorine also impacts lipophilicity, which is critical for bioavailability in pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for nitroethyl-substituted indoles?

Discrepancies in yields often arise from variations in nitroethylation conditions (e.g., nitroethane equivalents, acid catalysts). Systematic optimization using design of experiments (DoE) can identify critical factors. For example, highlights Rh-mediated methods as higher-yielding but less atom-economical than Pd alternatives. Contradictions may also stem from impurities in starting materials or inadequate purification (e.g., column chromatography vs. recrystallization) .

Q. What computational methods are used to predict the biological activity of this compound?

  • Molecular docking : Screens against target proteins (e.g., enzymes or receptors) to assess binding affinity.
  • QSAR models : Correlate structural features (e.g., nitro group position, fluorine substitution) with activity data from related indole derivatives.
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. How does crystallographic data inform the design of derivatives with improved stability?

Single-crystal studies reveal non-classical interactions (e.g., C–H···π, weak hydrogen bonds) that stabilize the solid-state structure. For example, shows that the indole N–H in a related compound forms chains via C–H···π interactions along the [001] axis. Such data guide substituent modifications to enhance crystal packing or solubility .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for nitroethyl-indole derivatives?

  • Bioisosteric replacement : Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) to modulate activity.
  • Positional scanning : Synthesizing analogs with fluorophenyl or nitroethyl groups at different indole positions.
  • Pharmacophore mapping : Identifies essential motifs (e.g., nitroethyl’s electron-deficient nature) for target engagement .

Q. How can researchers address challenges in regioselective functionalization of the indole core?

  • Directing groups : Temporary protection/deprotection strategies (e.g., using sulfonyl or methyl groups) to steer electrophiles to specific positions.
  • Catalytic systems : Pd/Cu bimetallic catalysts for C–H activation at the C2 or C3 positions.
  • Microwave-assisted synthesis : Enhances regiocontrol in nitroethylation reactions .

Methodological Considerations

Q. What analytical techniques are recommended for detecting byproducts in indole synthesis?

  • HPLC-MS : Separates and identifies low-abundance impurities.
  • TLC-MS hyphenation : Rapid screening of reaction progress.
  • ²⁹Si NMR (for silicon-containing intermediates) : Traces silyl-protecting group removal .

Q. How can kinetic studies improve nitroethylation efficiency?

  • In situ FT-IR monitoring : Tracks nitro group incorporation in real time.
  • Arrhenius plots : Determines activation energy barriers for optimizing temperature.
  • Isotope labeling (¹⁵N) : Elucidates mechanistic pathways (e.g., nitro reduction vs. displacement) .

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